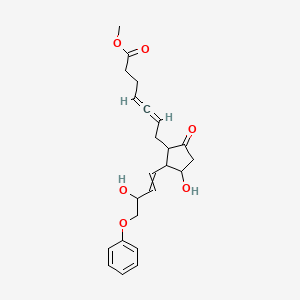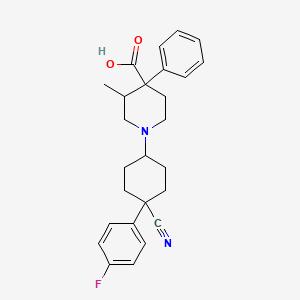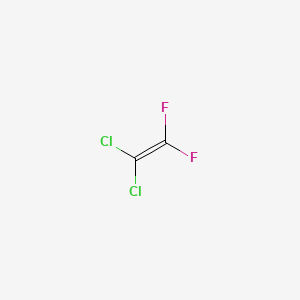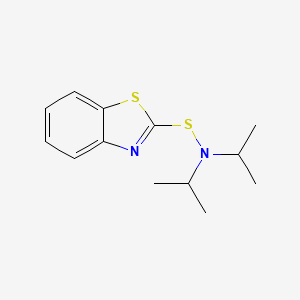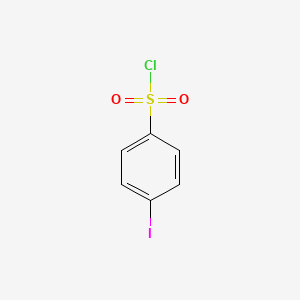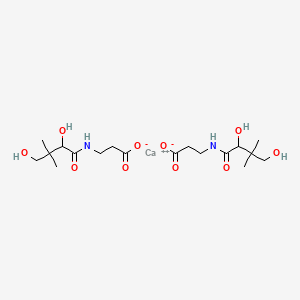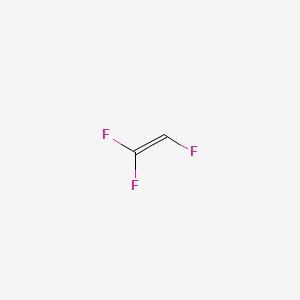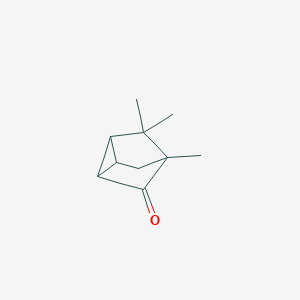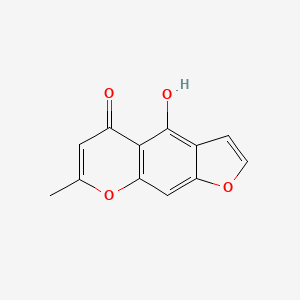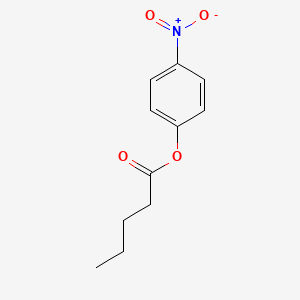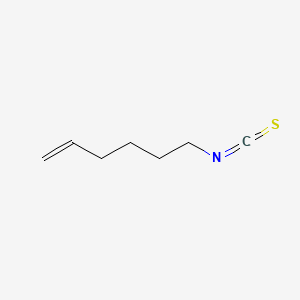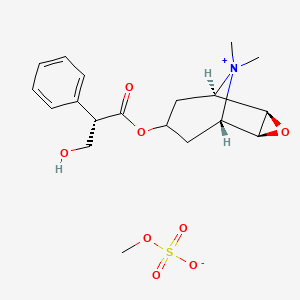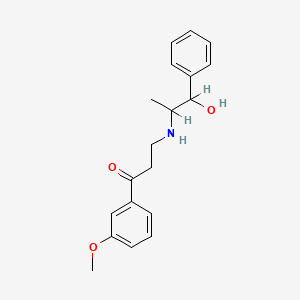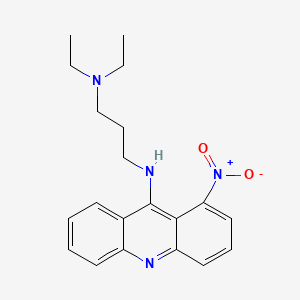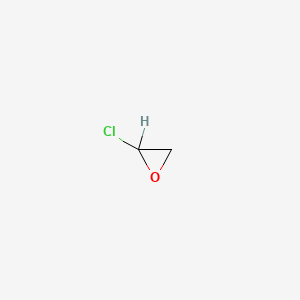
2-Chlorooxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chlorooxirane is an organochlorine compound. It derives from a hydride of an oxirane.
Wissenschaftliche Forschungsanwendungen
1. Dentistry and Dental Treatments
2-Chlorooxirane, under the derivative of chlorhexidine digluconate (CHX), is used in dentistry. Studies have investigated its impact on bond strength to normal and caries-affected dentin. For example, a study found that 2% CHX did not affect the immediate bond strength to normal dentin or caries-affected dentin, but significantly lowered the loss of bond strength after six months in normal dentin (Komori et al., 2009). Other research has evaluated the effect of CHX on the durability of etch-and-rinse dentin bonds, finding it significantly reduces the loss of bond strength seen in control bonds (Breschi et al., 2009).
2. Genotoxicity Studies
2-Chlorophenol, a compound related to 2-chlorooxirane, has been studied for its cytogenetic and genotoxic effects on Allium cepa L. root meristem cells. This research is crucial for understanding the environmental impact of chlorinated organic pollutants (Küçük & Liman, 2018).
3. Chemical Synthesis
2-Chlorooxirane plays a role in the synthesis of nucleosides and oligonucleotides containing adducts of acrolein and vinyl chloride, significant for understanding the mutagenic effects of these industrial chemicals (Nechev et al., 2000).
4. Environmental Applications
In environmental science, research has focused on the degradation of chlorophenols, including compounds related to 2-chlorooxirane. For instance, the photocatalytic degradation of 2-chlorophenol in titanium dioxide suspensions has been investigated, highlighting its significance in environmental remediation (Lin et al., 2018).
Eigenschaften
CAS-Nummer |
7763-77-1 |
|---|---|
Produktname |
2-Chlorooxirane |
Molekularformel |
C2H3ClO |
Molekulargewicht |
78.5 g/mol |
IUPAC-Name |
2-chlorooxirane |
InChI |
InChI=1S/C2H3ClO/c3-2-1-4-2/h2H,1H2 |
InChI-Schlüssel |
WBNCHVFLFSFIGK-UHFFFAOYSA-N |
SMILES |
C1C(O1)Cl |
Kanonische SMILES |
C1C(O1)Cl |
Synonyme |
2-chloroethylene oxide chloroethylene oxide chlorooxirane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



